molecular formula C10H12ClNO B262605 N-(2-chlorobenzyl)propanamide

N-(2-chlorobenzyl)propanamide

Cat. No. B262605
M. Wt: 197.66 g/mol
InChI Key: WJPQWWMWVNNVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)propanamide is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research as a tool to study the physiological and biochemical effects of various compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)propanamide is not completely understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins. This can result in a decrease in inflammation and pain. It has also been shown to have effects on the central nervous system, including sedation and anxiolysis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-chlorobenzyl)propanamide in lab experiments is its specificity for COX-2. This allows researchers to study the effects of compounds on COX-2 activity without affecting other enzymes. However, one of the limitations of using N-(2-chlorobenzyl)propanamide is its potential toxicity. It has been shown to have toxic effects on some cell types, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on N-(2-chlorobenzyl)propanamide. One area of research is the development of new compounds that are more specific for COX-2 and have less toxicity. Another area of research is the study of the effects of N-(2-chlorobenzyl)propanamide on other physiological systems, such as the cardiovascular system and the immune system. Additionally, N-(2-chlorobenzyl)propanamide could be used in combination with other compounds to study their effects on COX-2 activity and other physiological systems.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)propanamide can be achieved by reacting 2-chlorobenzylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, where the amine group of 2-chlorobenzylamine is replaced by the propanoyl group of propanoyl chloride.

Scientific Research Applications

N-(2-chlorobenzyl)propanamide is widely used in scientific research as a tool to study the physiological and biochemical effects of various compounds. It is used to study the effects of compounds on the central nervous system, as well as on various other physiological systems. It is also used to study the effects of compounds on enzyme activity and protein expression.

properties

Product Name

N-(2-chlorobenzyl)propanamide

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]propanamide

InChI

InChI=1S/C10H12ClNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

WJPQWWMWVNNVOG-UHFFFAOYSA-N

SMILES

CCC(=O)NCC1=CC=CC=C1Cl

Canonical SMILES

CCC(=O)NCC1=CC=CC=C1Cl

Origin of Product

United States

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